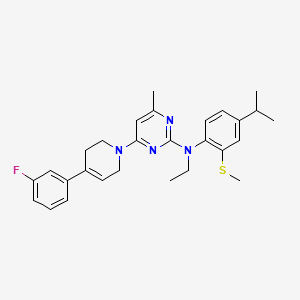

2-Pyrimidinamine, N-ethyl-4-(4-(3-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-6-methyl-N-(4-(1-methylethyl)-2-(methylthio)phenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

- これは、CRF1 受容体拮抗剤 として作用し、コルチコトロピン放出因子受容体1の機能を阻害します。

- CRF1 受容体は、体のストレス反応の調節に関与しています .

CRA1000: ) は、化学式 で、分子量は の化合物です。

準備方法

- 残念ながら、CRA1000 の調製に関する具体的な合成経路や反応条件は、文献では容易に入手できません。

- 工業生産方法は、収率と純度を高めるために、既存の合成経路を最適化する可能性があります。

化学反応の分析

- CRA1000 は、酸化、還元、置換など、さまざまなタイプの反応を起こす可能性があります。

- これらの反応に使用される一般的な試薬や条件は、明確に文書化されていません。

- これらの反応から生成される主要な生成物は、特定の反応経路によって異なります。

科学研究への応用

- CRA1000 は、さまざまな文脈で研究されています:

不安とストレス: ラットにおけるエタノール離脱誘発性不安の軽減の可能性について調査されています.

運動活性と内分泌応答: CRA1000 の慢性投与は、運動活性とストレスに対する内分泌応答に影響を与えます.

薬理学的プロファイル: in vitro 研究では、その薬理学的プロファイルが検討されています.

受容体結合と行動プロファイル: CRF1 受容体に関連する受容体結合と行動効果を示します。

科学的研究の応用

- CRA1000 has been studied in various contexts:

Anxiety and Stress: It has been investigated for its potential to alleviate ethanol withdrawal-induced anxiety in rats.

Locomotor Activity and Endocrine Responses: Chronic administration of CRA1000 affects locomotor activity and endocrine responses to stress.

Pharmacological Profile: In vitro studies have explored its pharmacological profile.

Receptor Binding and Behavioral Profiles: It exhibits receptor binding and behavioral effects related to the CRF1 receptor.

作用機序

- CRA1000 の作用機序は、CRF1 受容体を遮断することです。

- CRF1 受容体は、視床下部-下垂体-副腎 (HPA) 軸の一部であり、ストレス反応に関与しています。

類似化合物の比較

- 残念ながら、類似化合物に関する情報と CRA1000 との直接比較は、入手可能な文献では限られています。

類似化合物との比較

- Unfortunately, information on similar compounds and direct comparisons with CRA1000 is limited in the available literature.

生物活性

2-Pyrimidinamine, N-ethyl-4-(4-(3-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-6-methyl-N-(4-(1-methylethyl)-2-(methylthio)phenyl) is a complex organic compound with the molecular formula C28H33FN4S and a molecular weight of 476.66 g/mol. This compound belongs to the class of pyrimidines, which are known for their diverse biological activities, including antitumor and antimicrobial properties.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. The key areas of interest include:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidines have shown promising results in inhibiting cell growth in breast cancer (MCF-7) and liver cancer (HepG2) models .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of critical enzymes such as dihydrofolate reductase (DHFR). By inhibiting DHFR, these compounds disrupt folate metabolism, which is essential for DNA synthesis and cell proliferation. This action leads to reduced tumor growth and increased apoptosis in cancer cells .

- Antimicrobial Properties : Some pyrimidine derivatives have been reported to possess antimicrobial activities against a range of pathogens, making them potential candidates for antibiotic development .

Case Studies

Several studies have highlighted the biological activity of related pyrimidine compounds:

- A study focusing on pyridopyrimidine derivatives demonstrated their ability to inhibit DHFR effectively, leading to a decrease in tetrahydrofolate levels necessary for DNA synthesis. This resulted in significant cytotoxicity against cancer cell lines .

- Another investigation into triazolopyrimidine derivatives revealed that certain compounds exhibited IC50 values as low as 17.83 μM against MDA-MB-231 cells, showcasing their potential as effective antitumor agents .

Comparative Table of Biological Activities

特性

CAS番号 |

226948-11-4 |

|---|---|

分子式 |

C28H33FN4S |

分子量 |

476.7 g/mol |

IUPAC名 |

N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methyl-N-(2-methylsulfanyl-4-propan-2-ylphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C28H33FN4S/c1-6-33(25-11-10-22(19(2)3)18-26(25)34-5)28-30-20(4)16-27(31-28)32-14-12-21(13-15-32)23-8-7-9-24(29)17-23/h7-12,16-19H,6,13-15H2,1-5H3 |

InChIキー |

DDSMCPASYQDKFS-UHFFFAOYSA-N |

SMILES |

CCN(C1=C(C=C(C=C1)C(C)C)SC)C2=NC(=CC(=N2)N3CCC(=CC3)C4=CC(=CC=C4)F)C |

正規SMILES |

CCN(C1=C(C=C(C=C1)C(C)C)SC)C2=NC(=CC(=N2)N3CCC(=CC3)C4=CC(=CC=C4)F)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-(N-(2-methylthio-4-isopropylphenyl)-N-ethylamino)-4-(4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl)-6-methylpyrimidine CRA-1000 CRA1000 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。